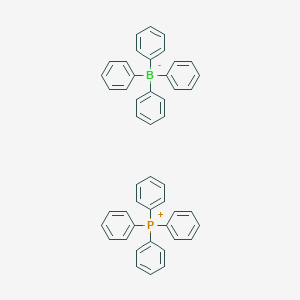
Tétraphénylphosphonium tétraphénylborate
Vue d'ensemble
Description
Tetraphenylphosphonium tetraphenylborate is an organophosphorus compound that consists of a tetraphenylphosphonium cation and a tetraphenylborate anion. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.
Applications De Recherche Scientifique
Tetraphenylphosphonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: It is used as a reference electrolyte in studies of ion-solvation and ion-association behavior.
Biology: The compound is used in studies involving the interaction of ions with biological molecules.
Mécanisme D'action
Target of Action
Tetraphenylphosphonium tetraphenylborate (TPP-K) primarily targets the phenol-epoxide ring-opening reaction . The compound interacts with phenol and epoxide, playing a crucial role in the initiation and progression of the reaction .
Mode of Action
The mode of action of TPP-K involves a series of complex interactions. The reaction is initiated by breaking the P-B bond of TPP-K . The generated tetraphenylborate (TetraPB−) reacts with phenol to form a phenoxide ion . This ion then combines with tetraphenylphosphonium (TPP+) to produce the active species, tetraphenylphosphonium phenolate (TPP-OPh) . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide .
Biochemical Pathways
The biochemical pathway affected by TPP-K is the phenol–epoxide ring-opening reaction . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide, and simultaneously, the H atom in the phenolic OH group moves to the O atom of the ring-opened epoxide . The formed phenoxide ion binds to TPP+ again, and TPP-OPh is regenerated .
Result of Action
The result of TPP-K’s action is the successful initiation and progression of the phenol–epoxide ring-opening reaction . The reaction leads to the formation of tetraphenylphosphonium phenolate (TPP-OPh), which is an active species that further participates in the reaction .
Action Environment
The action of TPP-K can be influenced by the environment in which it is present. For instance, in dimethylsulfoxide (DMSO), the charge density on BPh4− and Ph4P+ ions is sufficiently high to influence the DMSO molecules’ orientation with respect to the cation and to the anion . This suggests that the environment can significantly impact the efficacy and stability of TPP-K.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Tetraphenylphosphonium tetraphenylborate are largely determined by its interactions with other molecules. The charge density on the ions of Tetraphenylphosphonium tetraphenylborate is sufficiently high to influence the orientation of dimethylsulfoxide (DMSO) molecules .
Cellular Effects
It is known that the compound can influence the structure of DMSO, a common solvent used in cellular studies .
Molecular Mechanism
The molecular mechanism of Tetraphenylphosphonium tetraphenylborate involves the breaking of the P-B bond of the compound. The generated tetraphenylborate reacts with phenol to form a phenoxide ion, which combines with tetraphenylphosphonium to produce the active species, tetraphenylphosphonium phenolate .
Temporal Effects in Laboratory Settings
It is known that the compound can influence the structure of DMSO, a common solvent used in laboratory studies .
Metabolic Pathways
It is known that the compound can influence the structure of DMSO, a common solvent used in metabolic studies .
Transport and Distribution
It is known that the compound can influence the structure of DMSO, a common solvent used in transport and distribution studies .
Subcellular Localization
It is known that the compound can influence the structure of DMSO, a common solvent used in subcellular localization studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraphenylphosphonium tetraphenylborate can be synthesized by reacting tetraphenylphosphonium chloride with sodium tetraphenylborate in an organic solvent. The reaction typically occurs under mild conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the preparation of tetraphenylphosphonium tetraphenylborate involves the use of quaternary phosphonium salts and sodium tetraphenylborate. The reaction is carried out in the presence of water and an organic solvent, which helps in the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraphenylphosphonium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylphosphonium cation acts as a nucleophile.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with tetraphenylphosphonium tetraphenylborate include phenol and epoxides. The reactions are typically carried out under mild conditions, often in the presence of a solvent such as dimethylsulfoxide .
Major Products Formed
One of the major products formed from the reaction of tetraphenylphosphonium tetraphenylborate with phenol is tetraphenylphosphonium phenolate. This product is formed through a nucleophilic attack by the phenoxide ion on the epoxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraphenylphosphonium chloride
- Sodium tetraphenylborate
- Tetraphenylphosphonium bromide
Uniqueness
Tetraphenylphosphonium tetraphenylborate is unique due to its stability and the ability to form stable complexes with various molecules. This makes it particularly useful in applications where stability and complex formation are crucial, such as in the production of anion-selective electrodes and in studies of ion-solvation behavior .
Propriétés
IUPAC Name |
tetraphenylboranuide;tetraphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWPOPFFBCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431398 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15525-15-2 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


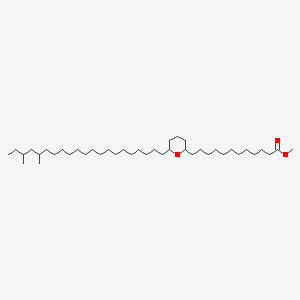
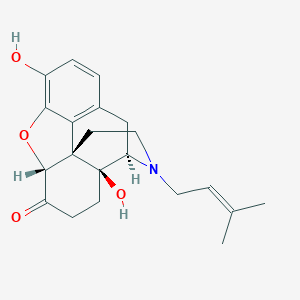
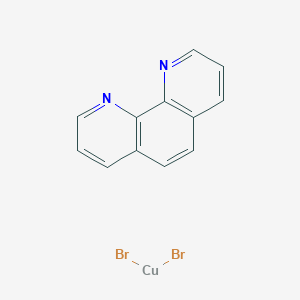
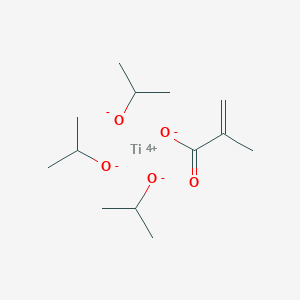
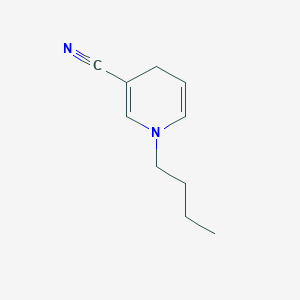
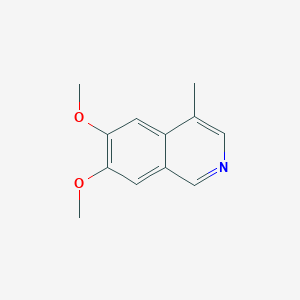
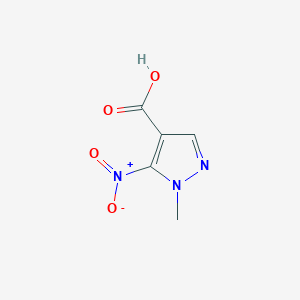
![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)
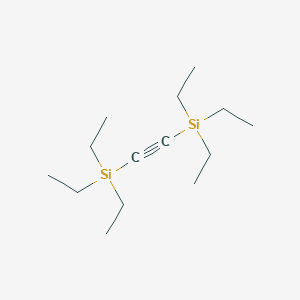
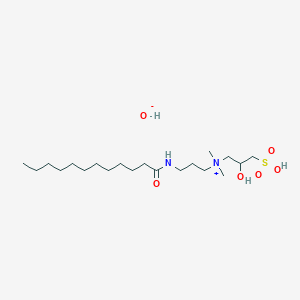
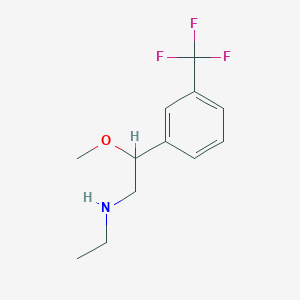
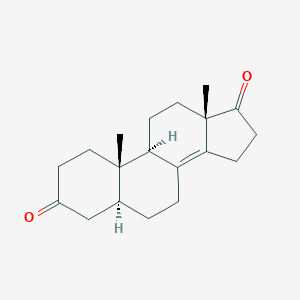

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)
